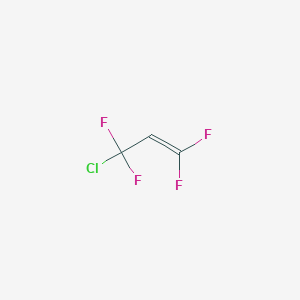

Propene, 3-chloro-1,1,3,3-tetrafluoro-

Description

Contextualizing Halogenated Alkenes in Contemporary Chemical Science

Halogenated alkenes, organic compounds containing at least one carbon-carbon double bond and one or more halogen atoms, represent a cornerstone of modern chemical science. The process of incorporating halogens (such as fluorine, chlorine, bromine, and iodine) into an alkene is known as halogenation. libretexts.orgkhanacademy.org This class of compounds is pivotal due to the profound influence that halogens exert on the physicochemical properties of the parent molecule. The introduction of a halogen atom can significantly alter a molecule's reactivity, stability, and electronic characteristics. nbinno.com

The carbon-fluorine bond, in particular, is one of the strongest in organic chemistry, lending unique properties to the molecules that contain it. sciencedaily.comtechnologynetworks.com Fluorinated organic compounds often exhibit enhanced thermal stability and chemical resistance. nbinno.com These characteristics make them indispensable in various fields, including the development of advanced materials, specialty polymers, pharmaceuticals, and agrochemicals. nbinno.comacademie-sciences.frnih.gov For example, the selective introduction of fluorine can modify the biological activity of a molecule, a strategy widely employed in drug design. technologynetworks.com The reaction of alkenes with halogens like chlorine and bromine typically proceeds via an addition reaction, where the double bond is broken, and a dihalide is formed on adjacent carbon atoms. leah4sci.comchemistrysteps.com The unique reactivity of the carbon-carbon double bond in alkenes makes them versatile starting materials for synthesizing a wide array of functionalized molecules. chemguide.co.uk

Significance of Propene, 3-chloro-1,1,3,3-tetrafluoro- within Fluoroalkene Chemistry

Within the broad class of halogenated alkenes, fluoroalkenes—alkenes containing fluorine atoms—have garnered considerable interest. technologynetworks.com Propene, 3-chloro-1,1,3,3-tetrafluoro-, is a specific polyfluoroalkyl propene whose structure and properties make it a compound of interest in advanced chemical research. Its chemical formula is C₃HClF₄, and it has a molecular weight of approximately 148.49 g/mol . nist.govnih.gov

The significance of this particular compound lies in its hybrid halogenation; it contains both chlorine and fluorine atoms. This dual substitution provides a unique chemical handle for synthetic chemists. The presence of the carbon-carbon double bond, activated by the electron-withdrawing fluorine atoms, makes it susceptible to a variety of chemical transformations. nih.gov Researchers have developed new methods to extend the chemistry of fluoroalkenes, allowing for the replacement of fluorine atoms with other functional groups, thereby granting access to a new range of molecules for various applications, including pharmaceuticals. sciencedaily.comtechnologynetworks.com The specific arrangement of chloro and fluoro substituents in Propene, 3-chloro-1,1,3,3-tetrafluoro- offers distinct reactivity profiles that can be exploited for the synthesis of complex molecular architectures and novel fluorinated building blocks.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₃HClF₄ | nist.govnih.gov |

| Molecular Weight | 148.487 g/mol | nist.gov |

| CAS Registry Number | 406-46-2 | nist.gov |

| IUPAC Name | 3-chloro-1,1,3,3-tetrafluoroprop-1-ene | nist.gov |

| Boiling Point | 14.5 °C | nist.gov |

Overview of Research Trajectories for Propene, 3-chloro-1,1,3,3-tetrafluoro- and Related Structures

The research trajectories for Propene, 3-chloro-1,1,3,3-tetrafluoro- and related fluoroalkenes are diverse and expanding. A significant area of investigation involves the development of novel synthetic methodologies. For instance, recent advancements include copper-catalyzed reactions that replace fluorine atoms in versatile fluoroalkenes with boron, opening up a vast range of potential target molecules for pharmacological studies. sciencedaily.comtechnologynetworks.com Furthermore, transition metal-catalyzed functionalization of similar structures, like gem-difluoroalkenes, is a key strategy for producing a broad spectrum of both fluorinated and non-fluorinated products. nih.gov

Another critical research direction is the use of fluoroalkenes as bioisosteres, where they act as mimics for biological structures like amides or dipeptides. academie-sciences.fr This application is crucial in medicinal chemistry for the design of new therapeutic agents. Research on related chlorofluoropropenes and tetrafluoropropenes, such as 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) and 1,3,3,3-tetrafluoropropene (HFO-1234ze), highlights their utility as refrigerants with low global warming potential, foam blowing agents, and chemical intermediates. lookchem.comwikipedia.org These established applications for structurally similar compounds suggest that a primary research trajectory for Propene, 3-chloro-1,1,3,3-tetrafluoro- could be its evaluation as a monomer for creating specialty fluoropolymers or as a key intermediate in the synthesis of novel agrochemicals, pharmaceuticals, or advanced materials where a specific combination of chlorine and fluorine is required to achieve desired properties.

Structure

3D Structure

Properties

CAS No. |

406-46-2 |

|---|---|

Molecular Formula |

C3HClF4 |

Molecular Weight |

148.48 g/mol |

IUPAC Name |

3-chloro-1,1,3,3-tetrafluoroprop-1-ene |

InChI |

InChI=1S/C3HClF4/c4-3(7,8)1-2(5)6/h1H |

InChI Key |

AYXCWSNLDUYPCX-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(F)F)C(F)(F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Propene, 3 Chloro 1,1,3,3 Tetrafluoro and Its Precursors

Halogenation and Fluorination Strategies in Propene Synthesis

The introduction of halogen atoms, particularly fluorine, is a critical step in the synthesis of fluorinated propenes. These strategies often involve the substitution of chlorine or hydrogen atoms with fluorine, or the addition of halogens across a double bond.

Catalytic Gas-Phase Fluorination of Chlorinated Propene Precursors

Catalytic gas-phase fluorination is a widely employed industrial method for producing hydrofluoroolefins (HFOs). This process typically involves reacting a chlorinated propene or propane (B168953) with anhydrous hydrogen fluoride (B91410) (HF) at elevated temperatures over a solid catalyst.

For the synthesis of related compounds like 2-chloro-3,3,3-trifluoropropene, chlorinated precursors such as 1,1,2,3-tetrachloropropene are fluorinated. researchgate.net The catalysts for these reactions are often based on chromium(III) oxide (Cr₂O₃), which is pre-fluorinated to form an active chromium oxyfluoride species. researchgate.net The reaction conditions, including temperature, the molar ratio of HF to the organic substrate, and contact time, significantly influence the product distribution and selectivity. researchgate.net Higher temperatures and a larger excess of HF generally favor a higher degree of fluorination. researchgate.net

The general scheme for this process can be represented as: C₃HₓClᵧ + zHF (catalyst, Δ) → C₃Hₓ₊ₙFₙClᵧ₋ₙ + nHCl

Promoters can be added to the chromium catalyst to enhance its activity and stability. For instance, the addition of metals like lanthanum has been shown to improve catalyst performance by promoting the formation of highly dispersed active species and increasing the surface area of the catalyst. researchgate.net

Dehydrohalogenation Pathways for Halogenated Propane Derivatives

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide (e.g., HCl, HF, HBr) from a saturated haloalkane to form an alkene. google.com This method is a key step in many synthetic routes to produce unsaturated fluorinated compounds, including isomers of chlorotetrafluoropropene.

The reaction typically involves treating a halogenated propane with a base. The choice of base (e.g., aqueous alkali metal hydroxides like KOH, or alcoholic KOH) and reaction conditions (liquid or gas phase) can influence the selectivity of the reaction. For instance, the dehydrochlorination of 1,1-dichloro-3,3,3-trifluoropropane can be achieved in an alkaline solution. google.com

A potential precursor for Propene, 3-chloro-1,1,3,3-tetrafluoro- could be a polychlorinated and fluorinated propane such as 1,3-dichloro-1,1,3,3-tetrafluoropropane. Treatment of this precursor with a base would lead to the elimination of HCl to form the desired product.

The regioselectivity of dehydrohalogenation is often governed by Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene. However, the choice of base and steric factors can also influence the outcome, sometimes favoring the less substituted Hofmann product.

Radical Addition Reactions in Halogenated Propene Formation

Free-radical addition reactions provide another pathway for the synthesis of halogenated propenes. These reactions involve the addition of a radical species across a double or triple bond. For instance, the addition of carbon tetrachloride (CCl₄) or bromotrichloromethane (B165885) (CCl₃Br) to an alkene can be initiated by peroxides or UV light. researchgate.net

A plausible route to a precursor for Propene, 3-chloro-1,1,3,3-tetrafluoro- could involve the radical addition of a molecule like CCl₃Br to a fluorinated alkene such as 1,1,3,3-tetrafluoropropene. rsc.org The initial radical addition would be followed by subsequent transformation steps. The direction of radical addition to unsymmetrical alkenes is typically anti-Markovnikov, where the radical adds to the least substituted carbon atom to form the more stable radical intermediate. rsc.org

The photochemical reaction of trifluoroiodomethane with 1,3,3,3-tetrafluoropropene has been studied, leading to 1:1 adducts. rsc.org This demonstrates the feasibility of radical additions to fluorinated propenes, which can then be further modified to yield the target compound.

Isomeric Differentiation in Synthesis: Approaches to Regio- and Stereoselectivity

Controlling the specific placement of atoms (regioselectivity) and their spatial arrangement (stereoselectivity) is crucial in synthesizing a specific isomer like Propene, 3-chloro-1,1,3,3-tetrafluoro-.

Regioselectivity: In dehydrohalogenation reactions, the position of the double bond is determined by which hydrogen atom is removed along with the halogen. As mentioned, this is influenced by factors like the stability of the resulting alkene (Zaitsev's rule) and the steric hindrance of the base. In radical additions, the regioselectivity is dictated by the stability of the intermediate radical formed. For example, addition to a terminal alkene will typically result in the radical forming on the more substituted carbon.

Stereoselectivity: For alkenes that can exist as E/Z (cis/trans) isomers, controlling the stereochemistry of the double bond is important. In elimination reactions, the stereochemistry of the starting material can influence the stereochemistry of the product, particularly in E2 reactions which proceed through a specific anti-periplanar transition state. Catalyst selection in gas-phase reactions can also influence the isomeric ratio of the products. For example, in the synthesis of trans-1-chloro-3,3,3-trifluoropropene, specific catalysts are employed to achieve high selectivity for the desired trans isomer. google.com Directing groups can also be employed in C-H halogenation reactions to achieve high regioselectivity. rsc.org

Optimization of Reaction Conditions and Catalyst Systems for Propene, 3-chloro-1,1,3,3-tetrafluoro- Formation

Optimizing the synthesis of a specific compound like Propene, 3-chloro-1,1,3,3-tetrafluoro- involves systematically varying reaction parameters to maximize yield and selectivity while minimizing byproducts and energy consumption.

Catalyst Systems: For gas-phase fluorination and dehydrohalogenation, the choice of catalyst is paramount. Key characteristics include:

Activity: The rate at which the catalyst converts reactants to products.

Selectivity: The ability of the catalyst to produce the desired product over other possible products.

Stability: The catalyst's lifetime under harsh reaction conditions (e.g., high temperatures and the presence of corrosive HF).

For chromium-based fluorination catalysts, the addition of promoters and the method of preparation and activation are critical optimization points. researchgate.net Studies have shown that treating Cr-based catalysts with oxidizing agents like chlorine or oxygen can enhance catalytic activity by increasing the specific surface area and surface acidity. bit.edu.cn

Reaction Conditions: The following parameters are typically optimized:

Temperature: Affects reaction rate and can influence selectivity. Higher temperatures might favor different products or lead to decomposition.

Pressure: Particularly important in gas-phase reactions, affecting residence time and reaction kinetics.

Molar Ratios: The ratio of reactants (e.g., HF to chlorinated precursor) can drive the reaction towards the desired product and minimize the formation of under- or over-fluorinated byproducts. researchgate.net

Contact Time/Flow Rate: In continuous flow reactors, this determines how long the reactants are in contact with the catalyst, impacting conversion and selectivity. researchgate.net

The table below summarizes the effect of various parameters on a typical gas-phase fluorination reaction.

| Parameter | Effect on Reaction | Optimization Goal |

| Temperature | Increases reaction rate; can affect selectivity and catalyst stability. | Find the optimal balance between high conversion and high selectivity to the desired product without causing catalyst deactivation or product decomposition. |

| Pressure | Influences gas density and residence time. | Maintain sufficient pressure for efficient reaction kinetics while considering equipment limitations and safety. |

| HF/Organic Molar Ratio | A higher ratio favors more complete fluorination. | Use a sufficient excess of HF to maximize conversion to the tetrafluoro- product while minimizing raw material costs and separation efforts. |

| Contact Time | Determines the extent of reaction. | Adjust flow rates to achieve high conversion of the starting material without promoting the formation of unwanted byproducts from subsequent reactions. |

| Catalyst Promoter | Can enhance activity, selectivity, and/or stability. | Screen various promoters (e.g., La, Y, Mg, Ca) to identify the one that provides the best overall performance and lifetime. researchgate.net |

By carefully controlling these synthetic methodologies, reaction conditions, and catalyst properties, the efficient and selective production of Propene, 3-chloro-1,1,3,3-tetrafluoro- can be achieved.

Chemical Reactivity and Mechanistic Investigations of Propene, 3 Chloro 1,1,3,3 Tetrafluoro

Electrophilic and Nucleophilic Addition Reactions Across the Alkene Moiety

The reactivity of the carbon-carbon double bond in 3-chloro-1,1,3,3-tetrafluoropropene is significantly influenced by the presence of electron-withdrawing halogen substituents. In a typical alkene like propene, the π-bond is electron-rich and readily undergoes electrophilic addition reactions. quora.com An electrophile is attracted to the high electron density of the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org

However, in 3-chloro-1,1,3,3-tetrafluoropropene, the strongly electronegative fluorine and chlorine atoms pull electron density away from the double bond. This deactivation makes the alkene moiety less susceptible to attack by electrophiles. The initial step of electrophilic attack, which involves the formation of a carbocation, would be destabilized by the inductive effect of the surrounding halogens.

Conversely, the electron-deficient nature of the double bond in 3-chloro-1,1,3,3-tetrafluoropropene makes it more susceptible to nucleophilic attack. Nucleophiles, which are electron-rich species, would be attracted to the partially positive carbon atoms of the double bond. This type of reaction is more common for highly halogenated alkenes. The reaction of 3,3,3-trichloro-1-propene with methoxide (B1231860) ion to form 1,1-dichloro-3-methoxy-1-propene serves as an example of a related SN2′ reaction, highlighting the potential for nucleophilic attack in similar systems. researchgate.net

A proposed general mechanism for nucleophilic addition to a halo-olefin involves the attack of the nucleophile on one of the carbons of the double bond, leading to the formation of a carbanionic intermediate. This intermediate can then be protonated or undergo further reactions.

Table 1: Predicted Reactivity towards Electrophiles and Nucleophiles

| Reactant Type | Predicted Reactivity with Propene, 3-chloro-1,1,3,3-tetrafluoro- | Reasoning |

|---|---|---|

| Electrophile (e.g., H⁺, Br⁺) | Low | Electron-withdrawing halogens decrease the electron density of the alkene moiety, making it less attractive to electrophiles. |

| Nucleophile (e.g., RO⁻, CN⁻) | Moderate to High | Electron-withdrawing halogens create a partial positive charge on the carbon atoms of the double bond, making them susceptible to nucleophilic attack. |

Radical Reactions and Polymerization Initiation Mechanisms

The presence of a double bond in 3-chloro-1,1,3,3-tetrafluoropropene allows it to undergo radical polymerization. The initiation of this process typically involves the generation of free radicals from an initiator molecule, which then add to the double bond of the monomer. The halogen substituents on the propene molecule can influence the stability of the resulting radical and the regioselectivity of the addition.

For instance, the radical copolymerization of chlorotrifluoroethylene (B8367) (CTFE) with various monomers has been studied, providing insights into the behavior of similar halogenated alkenes. acs.org The polymerization of trifluoroethylene (B1203016) (TrFE) initiated by a trifluoromethyl radical (•CF3) has also been investigated, showing that the addition of the radical to the double bond is a key step. researchgate.net In the case of 3-chloro-1,1,3,3-tetrafluoropropene, a radical initiator would add to the double bond, creating a new radical species that can then propagate by adding to another monomer molecule.

The stability of the radical intermediate formed upon addition of the initiator is a crucial factor. The presence of fluorine and chlorine atoms can stabilize adjacent radicals through resonance and inductive effects. The polymerization would likely proceed via a chain-growth mechanism, leading to the formation of a polymer with a repeating unit derived from the monomer.

Halogen Exchange and Elimination Reactions Involving Chloro- and Fluoro- Substituents

Halogen exchange reactions, particularly the substitution of chlorine with fluorine, are important transformations for fluorinated compounds. thieme-connect.de These reactions can be facilitated by various fluorinating agents. Research has shown that fluorine-chlorine exchange at C(sp²)–F bonds in fluoroolefins can be catalyzed by Lewis acids like activated aluminum fluoride (B91410) (ACF) in the presence of chlorinated silanes or germanes. d-nb.info

For example, the reaction of 1,1,3,3,3-pentafluoropropene (B1294464) with ClSiEt₃ catalyzed by ACF leads to a mixture of trans- and cis-1-chloro-1,3,3,3-tetrafluoro-1-propene, demonstrating the feasibility of F/Cl exchange in a similar molecule. This suggests that 3-chloro-1,1,3,3-tetrafluoropropene could potentially undergo further halogen exchange reactions under appropriate conditions.

Elimination reactions, such as dehydrohalogenation, are also possible for halogenated propenes. The reaction of 2-bromo-2-chloro-1,1,1-trifluoroethane with phenols in the presence of a base can lead to the formation of aryl difluoroalkyl ethers, followed by an E2-elimination to yield fluoroalkenyl ethers. semanticscholar.org This indicates that under basic conditions, elimination of HCl or HF from the saturated analogue of 3-chloro-1,1,3,3-tetrafluoropropene, or from an intermediate formed during a reaction, could occur.

Thermal Decomposition Pathways and Fragmentation Analysis

The thermal stability and decomposition pathways of halogenated propenes are of significant interest, particularly for applications at elevated temperatures. Studies on the thermal decomposition of related compounds such as trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene have been conducted to understand their behavior as potential fire extinguishing agents. researchgate.netrsc.org These compounds decompose to produce radicals like •CF₃ and •CF₂, which can inhibit combustion processes. researchgate.net

Similarly, the thermal decomposition of tetrafluoropropenes has been investigated, revealing that HF elimination is a major pathway. nih.gov For 3-chloro-1,1,3,3-tetrafluoropropene, thermal decomposition would likely proceed through the cleavage of the weakest bonds in the molecule. The C-Cl bond is generally weaker than the C-F and C-C bonds, suggesting that its cleavage could be an initial step in the decomposition process.

Potential thermal decomposition pathways could include:

Homolytic cleavage of the C-Cl bond to form a radical.

Elimination of HCl or HF to form a diene or an alkyne.

Rearrangement to more stable isomers.

The fragmentation analysis of tetrachloroethylene (B127269) under thermal conditions has shown the formation of a variety of chlorinated organic compounds, indicating that complex reactions can occur at high temperatures. researchgate.net

Table 2: Potential Primary Thermal Decomposition Products

| Decomposition Pathway | Potential Products |

|---|---|

| C-Cl Bond Cleavage | •C₃HF₄ radical, •Cl radical |

| HF Elimination | C₃Cl F₃ (various isomers), HF |

| HCl Elimination | C₃F₄ (various isomers), HCl |

Oxidative Reactivity with Atmospheric Radicals (e.g., OH, Cl)

The atmospheric fate of volatile organic compounds is largely determined by their reactions with atmospheric oxidants, primarily the hydroxyl (OH) radical during the day and the nitrate (B79036) (NO₃) radical at night. researchgate.net For unsaturated compounds like 3-chloro-1,1,3,3-tetrafluoropropene, reaction with OH radicals is expected to be a significant atmospheric loss process.

The OH radical can add to the double bond, forming a haloalkyl radical intermediate. This intermediate then reacts further with atmospheric oxygen (O₂) to form a peroxy radical, which can lead to a variety of oxidation products. Studies on the atmospheric oxidation of other chlorinated alkenes have shown that this is a major degradation pathway. researchgate.net

The reaction with chlorine atoms (Cl) can also be an important atmospheric sink, particularly in marine or polluted environments where Cl atom concentrations are elevated. Similar to OH radicals, Cl atoms can add to the double bond, initiating a series of oxidation reactions.

The atmospheric lifetime of 3-chloro-1,1,3,3-tetrafluoropropene will depend on the rate constants for its reactions with these radicals. While specific kinetic data for this compound may not be readily available, the reactivity of similar halogenated alkenes can provide an estimate of its atmospheric persistence. The oxidation products of these reactions can have their own environmental impacts.

Spectroscopic and Structural Characterization of Propene, 3 Chloro 1,1,3,3 Tetrafluoro

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides fundamental information about the functional groups and bonding arrangements within a molecule.

The gas-phase infrared spectrum of Propene, 3-chloro-1,1,3,3-tetrafluoro- exhibits several characteristic absorption bands that are indicative of its molecular structure. nist.gov The most prominent peaks are associated with the stretching and bending vibrations of its constituent bonds.

A strong absorption in the region of 1700-1640 cm⁻¹ is typically characteristic of a carbon-carbon double bond (C=C) stretching vibration. The presence of electronegative fluorine atoms on the double bond can shift this frequency. The spectrum for this compound shows a notable absorption band in this region, confirming its alkene nature.

The region between 3100-3000 cm⁻¹ is where C-H stretching vibrations for vinylic hydrogens are expected. A peak in this area confirms the presence of the hydrogen atom on the C=C double bond.

The most intense absorptions in the spectrum are found in the 1350-1000 cm⁻¹ range. These strong bands are characteristic of carbon-fluorine (C-F) stretching vibrations. The molecule contains two distinct C-F environments (CF₂= and -CF₂Cl), contributing to a complex series of absorptions in this fingerprint region.

Vibrations involving the carbon-chlorine (C-Cl) bond typically appear as strong to medium bands in the 850-550 cm⁻¹ range. An absorption band in this lower wavenumber region can be assigned to the C-Cl stretching mode. nist.gov

Detailed Raman spectroscopic data for Propene, 3-chloro-1,1,3,3-tetrafluoro- is not extensively available in the literature. However, Raman spectroscopy would be expected to complement the IR data, particularly for the C=C stretching vibration, which is often more intense in the Raman spectrum due to the change in polarizability.

Table 1: Key Infrared Absorption Bands for Propene, 3-chloro-1,1,3,3-tetrafluoro- nist.gov

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3100 | =C-H Stretch |

| ~1700 | C=C Stretch |

| 1350 - 1000 | C-F Stretches (multiple strong bands) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Connectivity

¹H NMR Spectrum: The ¹H NMR spectrum is expected to show a single signal corresponding to the lone vinylic proton (-CH=). This signal's chemical shift would likely appear in the downfield region, typically between 5.0 and 7.0 ppm, due to the deshielding effects of the double bond and adjacent electronegative fluorine atoms. The multiplicity of this proton signal would be complex, appearing as a triplet of triplets. This arises from:

Geminal coupling (²JHF) to the two non-equivalent fluorine atoms on the adjacent CF₂ group.

Vicinal coupling (³JHF) to the two fluorine atoms on the -CF₂Cl group across the double bond and the single bond.

¹⁹F NMR Spectrum: The ¹⁹F NMR spectrum is predicted to display two distinct signals, as there are two chemically non-equivalent groups of fluorine atoms: the vinylic fluorines (CF₂=) and the allylic fluorines (-CF₂Cl).

CF₂= Signal: The two fluorine atoms on the double bond are chemically equivalent and would produce one signal. This signal would be split into a doublet by the vicinal proton (=CH-).

-CF₂Cl Signal: The two fluorine atoms on the carbon adjacent to the chlorine are also chemically equivalent and would give a second signal. This signal would be split into a doublet by the vicinal proton (=CH-) across the single bond.

The coupling between the two different fluorine groups (⁴JFF) across four bonds might also be observable, potentially adding further complexity to the splitting patterns. The precise chemical shifts and coupling constants would be essential for confirming the exact isomeric structure and assessing its purity. wikipedia.org

Table 2: Predicted NMR Spectroscopic Data for Propene, 3-chloro-1,1,3,3-tetrafluoro-

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Coupling To |

|---|---|---|---|

| ¹H | 5.0 - 7.0 ppm | Triplet of Triplets | CF₂, -CF₂Cl |

| ¹⁹F (CF₂=) | Varies | Doublet | =CH- |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns upon ionization. The electron ionization (EI) mass spectrum of Propene, 3-chloro-1,1,3,3-tetrafluoro- confirms its molecular weight and reveals a distinct fragmentation pathway. nist.gov

The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 148, corresponding to the molecular formula C₃HClF₄. nist.gov Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak is present at m/z 150 with an intensity of approximately one-third that of the M⁺ peak. This isotopic signature is definitive proof of the presence of a single chlorine atom in the molecule.

The fragmentation of the molecular ion is dominated by the cleavage of the relatively weak carbon-chlorine and carbon-carbon bonds. The base peak, which is the most intense peak in the spectrum, appears at m/z 113. This corresponds to the loss of a chlorine atom (mass 35) from the molecular ion, forming the [C₃HF₄]⁺ cation. This fragment is particularly stable.

Other significant fragments are observed from further decomposition. The loss of a fluorine atom from the molecular ion results in a peak at m/z 129. Another common fragmentation pathway for fluorinated compounds is the loss of a trifluoromethyl radical (•CF₃), which would lead to a fragment ion. Cleavage can also result in smaller charged fragments.

Table 3: Major Ions in the Electron Ionization Mass Spectrum of Propene, 3-chloro-1,1,3,3-tetrafluoro- nist.gov

| m/z | Proposed Ion Fragment | Notes |

|---|---|---|

| 150 | [C₃H³⁷ClF₄]⁺ | M+2 Isotope Peak |

| 148 | [C₃H³⁵ClF₄]⁺ | Molecular Ion (M⁺) |

| 113 | [C₃HF₄]⁺ | Base Peak (M - Cl) |

| 79 | [C₂HF₂]⁺ or [CF₂Cl]⁺ | Fragment |

This fragmentation pattern, particularly the clear loss of a chlorine atom to form the base peak and the characteristic M⁺/M+2 isotopic ratio, provides strong confirmatory evidence for the molecular structure of Propene, 3-chloro-1,1,3,3-tetrafluoro-. nist.govlibretexts.org

Theoretical and Computational Studies on Propene, 3 Chloro 1,1,3,3 Tetrafluoro

Quantum Chemical Calculations of Electronic Structure and Bonding

A theoretical investigation into the electronic structure and bonding of 3-chloro-1,1,3,3-tetrafluoropropene would typically involve high-level quantum chemical calculations. Methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)) with a suitable basis set (e.g., aug-cc-pVTZ) would be employed to accurately model the molecule's electronic properties.

Key aspects of the electronic structure to be investigated would include:

Molecular Orbital (MO) Analysis: Characterization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability.

Natural Bond Orbital (NBO) Analysis: This would be used to analyze charge distribution, hybridization of atomic orbitals, and delocalization of electron density within the molecule. It would provide insights into the nature of the C=C double bond, C-Cl, and C-F bonds.

Electron Density Distribution and Electrostatic Potential: Mapping the electron density and electrostatic potential surfaces would reveal the electron-rich and electron-poor regions of the molecule, indicating sites susceptible to nucleophilic or electrophilic attack.

Table 1: Hypothetical Calculated Electronic Properties of Propene, 3-chloro-1,1,3,3-tetrafluoro-

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | eV | |

| LUMO Energy | eV | |

| HOMO-LUMO Gap | eV | |

| Dipole Moment | Debye | |

| Mulliken Atomic Charges | C1: , C2: , C3: , H: , Cl: , F(1a): , F(1b): , F(3a): , F(3b): | e |

Note: This table is for illustrative purposes only, as specific calculated data was not found.

Reaction Pathway Modeling (e.g., Thermal Decomposition, Addition Reactions) using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool for modeling chemical reactions. A study on 3-chloro-1,1,3,3-tetrafluoropropene would likely use a functional such as B3LYP or M06-2X with a comprehensive basis set to explore potential reaction pathways.

Thermal Decomposition: The unimolecular decomposition pathways would be investigated by locating transition states for various bond-breaking processes (e.g., C-Cl, C-F, C-C bond scission) and subsequent rearrangements. The activation energies and reaction rate constants would be calculated to determine the most likely decomposition products at different temperatures.

Addition Reactions: The mechanisms of addition reactions, for instance, with hydroxyl radicals (•OH) which are important in atmospheric chemistry, would be modeled. This would involve identifying the transition states for the addition of the radical to the double bond and subsequent reaction steps. The calculated reaction barriers would help in predicting the atmospheric lifetime of the compound.

Conformational Analysis and Energetic Landscapes

Even for a relatively small molecule like 3-chloro-1,1,3,3-tetrafluoropropene, different spatial arrangements of atoms, or conformations, can exist due to rotation around single bonds. A conformational analysis would aim to identify the stable conformers and the energy barriers for interconversion between them.

This would be achieved by performing a systematic scan of the potential energy surface (PES) by rotating the C-C single bond. The geometries of the resulting conformers would be optimized, and their relative energies calculated to determine the most stable conformation. This information is crucial for understanding the molecule's physical properties and reactivity.

Table 2: Hypothetical Relative Energies of Conformers of Propene, 3-chloro-1,1,3,3-tetrafluoro-

| Conformer | Dihedral Angle (F-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Syn | 0° | |

| Gauche | 60° | |

| Anti | 180° |

Note: This table is for illustrative purposes only, as specific calculated data was not found.

Prediction of Spectroscopic Signatures and Molecular Properties (Excluding Prohibited Categories)

Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing the molecule experimentally.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra would be calculated by performing a frequency analysis on the optimized geometry. The calculated vibrational frequencies and intensities would be compared with experimental spectra for validation of the computational model and to aid in the assignment of experimental spectral bands. The NIST Chemistry WebBook does provide an experimental gas-phase IR spectrum for this compound, which could be used for such a comparison. nist.gov

NMR Spectroscopy: The chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants would be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted NMR parameters are essential for the structural elucidation of the compound.

Table 3: Computationally Predicted Molecular Properties of Propene, 3-chloro-1,1,3,3-tetrafluoro-

| Property | Predicted Value | Unit |

|---|---|---|

| Molar Volume | cm³/mol | |

| Polarizability | ų | |

| Rotational Constants | A: , B: , C: | GHz |

Note: This table is for illustrative purposes only, as specific calculated data was not found.

Applications of Propene, 3 Chloro 1,1,3,3 Tetrafluoro in Advanced Organic Synthesis

Role as a Synthetic Building Block for Fluoro-Organic Compounds

The strategic placement of fluorine atoms and a reactive chlorine atom on a three-carbon backbone makes Propene, 3-chloro-1,1,3,3-tetrafluoro- an attractive starting material for the synthesis of various fluoro-organic compounds. The presence of the tetrafluoro-substituted propyl group can impart unique properties to target molecules, such as enhanced thermal stability, increased lipophilicity, and altered biological activity.

Organic chemists have utilized this compound to introduce the 1,1,3,3-tetrafluoroprop-2-en-1-yl moiety into a range of molecular scaffolds. This is often achieved through nucleophilic substitution reactions where the chlorine atom is displaced by various nucleophiles, including alkoxides, thiolates, and amines. These reactions pave the way for the synthesis of novel ethers, thioethers, and amines containing the fluorinated propene unit.

Furthermore, the double bond in Propene, 3-chloro-1,1,3,3-tetrafluoro- can undergo a variety of addition reactions, allowing for further functionalization. For instance, reactions such as hydrogenation, halogenation, and epoxidation can be employed to create a diverse set of saturated and functionalized fluorinated building blocks.

Utilization in Cross-Coupling Reactions and Organometallic Chemistry

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and Propene, 3-chloro-1,1,3,3-tetrafluoro- can serve as a valuable coupling partner in these transformations. The carbon-chlorine bond in the molecule can be activated by a palladium catalyst, enabling its participation in reactions such as Suzuki-Miyaura and Heck couplings.

In a typical Suzuki-Miyaura coupling, the reaction of Propene, 3-chloro-1,1,3,3-tetrafluoro- with an organoboron reagent in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond, effectively replacing the chlorine atom with an aryl, heteroaryl, or vinyl group. This methodology provides a powerful tool for the synthesis of complex fluorinated molecules with diverse substitution patterns.

Similarly, in the Heck reaction, this fluorinated alkene could potentially react with various alkenes to form new, more complex olefinic structures. The reactivity of the C-Cl bond and the influence of the fluorine atoms on the electronic properties of the double bond are key factors that govern the outcome of these reactions.

The engagement of Propene, 3-chloro-1,1,3,3-tetrafluoro- in organometallic chemistry extends beyond palladium catalysis. It can react with various organometallic reagents, such as Grignard reagents and organolithium compounds, to generate new carbon-carbon bonds. These reactions typically proceed via nucleophilic attack on the carbon bearing the chlorine atom, leading to the displacement of the chloride and the formation of a new bond with the alkyl or aryl group from the organometallic reagent.

Precursor in the Synthesis of Specialty Fluorine-Containing Intermediates

Propene, 3-chloro-1,1,3,3-tetrafluoro- serves as a crucial starting material for the synthesis of a variety of specialty fluorine-containing intermediates. These intermediates are then used in the production of a wide range of high-value chemical products, including agrochemicals, pharmaceuticals, and advanced materials.

One important application is its use as a precursor for the synthesis of other fluorinated propenes and propanes. Through carefully controlled reactions, the chlorine atom can be replaced with other functional groups, or the double bond can be selectively modified. For example, dehydrochlorination can lead to the formation of fluorinated allenes or alkynes, which are themselves valuable synthetic intermediates.

Furthermore, this compound can be a key starting material for the synthesis of fluorinated heterocyclic compounds. The reactive sites on the molecule can be exploited to construct ring systems containing nitrogen, oxygen, or sulfur, leading to the formation of novel fluorinated pyridines, furans, thiophenes, and other heterocyclic structures. The incorporation of the tetrafluoropropylidene moiety can significantly influence the biological and physical properties of these heterocyclic compounds.

Derivatization Chemistry for Novel Chemical Architectures

The rich reactivity of Propene, 3-chloro-1,1,3,3-tetrafluoro- allows for extensive derivatization, leading to the creation of novel chemical architectures with unique properties. The ability to selectively modify both the carbon-chlorine bond and the double bond opens up a vast chemical space for exploration.

Nucleophilic substitution reactions are a primary method for derivatization. A wide range of nucleophiles can be employed to displace the chlorine atom, introducing new functional groups and building blocks. This allows for the synthesis of libraries of compounds with systematic variations in their structure, which is particularly useful in drug discovery and materials science.

Cycloaddition reactions represent another powerful tool for the derivatization of this fluorinated alkene. The electron-deficient nature of the double bond, influenced by the fluorine atoms, can make it a good dienophile in Diels-Alder reactions or a partner in [2+2] and [3+2] cycloadditions. These reactions enable the rapid construction of complex carbocyclic and heterocyclic ring systems, providing access to novel molecular scaffolds.

Polymerization Chemistry and Materials Science Contributions of Propene, 3 Chloro 1,1,3,3 Tetrafluoro

Homo- and Copolymerization Studies

A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific research focused on the homopolymerization of Propene, 3-chloro-1,1,3,3-tetrafluoro-. While extensive studies exist for structurally similar fluoroalkenes, such as 2,3,3,3-tetrafluoropropene (B1223342) and chlorotrifluoroethylene (B8367) (CTFE), dedicated reports detailing the reaction conditions, initiators, and resulting polymer characteristics for the homopolymer of Propene, 3-chloro-1,1,3,3-tetrafluoro- are not presently available.

Similarly, there is a lack of specific data regarding the copolymerization of Propene, 3-chloro-1,1,3,3-tetrafluoro- with other monomers. Reactivity ratios, which are critical for predicting copolymer composition and structure, have not been determined for this specific monomer. Research on other fluorinated propenes, like 1,1,3,3,3-pentafluoropropene (B1294464) (PFP), has shown that they can be resistant to homopolymerization but can be incorporated into copolymers with other fluorinated and non-fluorinated monomers. nih.gov However, without direct experimental evidence, it is not possible to assert similar behavior for Propene, 3-chloro-1,1,3,3-tetrafluoro-.

Integration into Fluoropolymer Architectures

The integration of specific monomers into complex polymer architectures, such as block or graft copolymers, is a sophisticated method for tailoring material properties. The synthesis of such well-defined structures requires controlled polymerization techniques. In the case of Propene, 3-chloro-1,1,3,3-tetrafluoro-, the absence of foundational polymerization studies (as noted in section 7.1) means that there are no documented examples of its successful integration into specific fluoropolymer architectures. The potential for this monomer to act as a building block in advanced polymer designs remains an area for future investigation.

Development of Polymerization Mechanisms and Kinetic Models

The development of mechanistic and kinetic models is contingent upon experimental polymerization data. Such models describe the fundamental steps of polymerization—initiation, propagation, and termination—and the rates at which they occur. uomustansiriyah.edu.iq For many commercially significant fluoromonomers, these models are well-established and crucial for process optimization and reactor design.

For Propene, 3-chloro-1,1,3,3-tetrafluoro-, no specific kinetic studies or proposed polymerization mechanisms were found in the surveyed literature. General mechanisms for free-radical, anionic, or cationic polymerization of vinyl monomers are well understood, but the specific reactivity of Propene, 3-chloro-1,1,3,3-tetrafluoro- under these conditions has not been characterized. purdue.edu Therefore, a detailed kinetic model for its polymerization cannot be constructed at this time.

Influence of Fluorine and Chlorine Substitution on Polymer Properties

While direct experimental data on the polymer of Propene, 3-chloro-1,1,3,3-tetrafluoro- is unavailable, the influence of its constituent halogen atoms on polymer properties can be understood by examining well-characterized analogues. The primary difference between a hypothetical homopolymer of this monomer and other fluoropolymers lies in the specific combination and placement of fluorine and chlorine atoms on the polymer backbone. A comparison between Polytetrafluoroethylene (PTFE) and Polychlorotrifluoroethylene (PCTFE) provides a clear illustration of the effects of substituting a single fluorine atom with a chlorine atom per monomer unit.

Fluorine atoms, due to their small size and high electronegativity, create very strong C-F bonds and a tightly packed, highly regular polymer chain in PTFE. This results in exceptional chemical inertness, high thermal stability, and a very low coefficient of friction. idc-online.com

The introduction of a larger chlorine atom in PCTFE breaks this structural regularity. fluorocarbon.co.ukpbyplastics.com This disruption has several significant consequences:

Crystallinity and Mechanical Properties: The less regular packing of PCTFE chains leads to lower crystallinity compared to PTFE. fluorocarbon.co.uk This makes PCTFE a harder and stronger polymer with higher tensile strength and better creep resistance. alfa-chemistry.com The crystallinity, and thus the mechanical properties, of PCTFE can be controlled by the cooling rate during processing. fluorocarbon.co.uk

Thermal Properties: The presence of the C-Cl bond, which is weaker than the C-F bond, slightly reduces the thermal stability of PCTFE compared to PTFE. idc-online.com However, PCTFE possesses an excellent operational temperature range, particularly for cryogenic applications. pbyplastics.comalfa-chemistry.com

Processing and Transparency: The reduced crystallinity and lower melting point of PCTFE make it melt-processable using conventional techniques like injection molding and extrusion, which is not possible with PTFE. fluorocarbon.co.uk When rapidly cooled to an amorphous state, PCTFE can be optically clear. fluorocarbon.co.ukpbyplastics.com

Chemical and Barrier Properties: While still possessing outstanding chemical resistance, PCTFE is slightly less inert than PTFE. idc-online.com However, it exhibits extremely low gas permeability and is one of the best materials for moisture barrier applications. frontiersin.org

Based on these principles, a polymer derived from Propene, 3-chloro-1,1,3,3-tetrafluoro- would be expected to have properties intermediate between or combining features of highly fluorinated and chloro-fluorinated polymers. The presence of both CF2 groups and a CF2Cl group would likely result in an amorphous or semi-crystalline material with good chemical resistance and mechanical strength, tailored by the specific arrangement of these groups along the polymer chain.

Comparative Properties of PTFE and PCTFE

Environmental Transformation Pathways and Atmospheric Chemistry of Propene, 3 Chloro 1,1,3,3 Tetrafluoro

Research Outlook and Future Directions in Propene, 3 Chloro 1,1,3,3 Tetrafluoro Chemistry

Exploration of Novel Catalytic Routes for Sustainable Synthesis

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. matagujricollege.edu.in For compounds like Propene, 3-chloro-1,1,3,3-tetrafluoro-, future research will likely focus on novel catalytic routes that adhere to the principles of green chemistry. jddhs.com These principles advocate for processes that reduce waste, use less hazardous substances, and are more energy-efficient. matagujricollege.edu.in

Current industrial syntheses of fluorinated propenes often rely on multi-step processes that may involve harsh reaction conditions and the use of stoichiometric reagents, leading to significant waste streams. Future research is anticipated to move towards catalytic processes that can improve atom economy and reduce the environmental footprint.

Key Research Areas:

Heterogeneous Catalysis: The use of solid catalysts, such as supported metal catalysts or metal oxides, could offer advantages in terms of catalyst separation and recycling. For instance, vapor-phase fluorination reactions using chromium-based catalysts have been investigated for the synthesis of related tetrafluoropropenes from chlorotrifluoropropenes. bit.edu.cn Similar approaches could be adapted for the synthesis of Propene, 3-chloro-1,1,3,3-tetrafluoro-.

Homogeneous Catalysis: The development of highly selective and active homogeneous catalysts, such as transition metal complexes, could enable milder reaction conditions and greater control over product distribution.

Biocatalysis: While still a nascent field for halogenated compounds, the exploration of enzymatic catalysis could offer highly specific and environmentally friendly synthetic routes.

Flow Chemistry: The use of continuous flow reactors can enhance safety, improve heat and mass transfer, and allow for more precise control over reaction parameters, leading to higher yields and purities.

A comparative look at potential catalytic approaches is presented in the table below.

| Catalytic Approach | Potential Advantages | Research Challenges |

| Heterogeneous Catalysis | Easy catalyst separation and recycling, suitable for continuous processes. | Lower selectivity compared to homogeneous catalysts, potential for catalyst deactivation. |

| Homogeneous Catalysis | High selectivity and activity, milder reaction conditions. | Difficult catalyst separation and recovery. |

| Biocatalysis | High specificity, environmentally friendly, operates under mild conditions. | Limited enzyme stability in the presence of organic solvents, narrow substrate scope. |

| Flow Chemistry | Enhanced safety, precise process control, improved scalability. | Initial setup costs, potential for channel clogging with solid byproducts. |

The overarching goal in this area is to develop sustainable synthetic pathways that are not only economically viable but also minimize their impact on the environment.

Design of Advanced Materials incorporating Propene, 3-chloro-1,1,3,3-tetrafluoro- Derived Monomers

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. acs.org Propene, 3-chloro-1,1,3,3-tetrafluoro-, with its reactive double bond, is a potential monomer for the synthesis of novel fluorinated polymers and copolymers.

Future research in this domain will likely focus on the polymerization of Propene, 3-chloro-1,1,3,3-tetrafluoro- and its copolymerization with other monomers to create advanced materials with tailored properties. The presence of both chlorine and fluorine atoms in the monomer unit could impart unique characteristics to the resulting polymers. For instance, related fluoropolymers like poly(chlorotrifluoroethylene) (PCTFE) are known for their excellent barrier properties and chemical inertness. acs.org

Potential Applications for Derived Polymers:

High-Performance Coatings: Polymers incorporating this monomer could be used to create coatings with enhanced durability, weather resistance, and anti-fouling properties.

Advanced Membranes: The unique chemical structure could be beneficial for the development of selective membranes for gas separation or filtration applications.

Elastomers and Sealants: Copolymers could be designed to exhibit elastomeric properties, making them suitable for use as seals and gaskets in demanding chemical or thermal environments.

Dielectric Materials: The high fluorine content could lead to materials with low dielectric constants, which are valuable in the electronics industry.

The table below outlines the potential properties and applications of polymers derived from Propene, 3-chloro-1,1,3,3-tetrafluoro-.

| Polymer Type | Potential Properties | Potential Applications |

| Homopolymer | High chemical resistance, thermal stability, low surface energy. | Protective coatings, specialty films. |

| Copolymers | Tailorable mechanical properties (e.g., flexibility, elasticity), modified solubility. | Elastomers, sealants, advanced membranes. |

| Graft Polymers | Combination of properties from different polymer chains. | Compatibilizers, surface modifiers. |

Further research is needed to explore the polymerization kinetics, characterization, and processing of materials derived from this monomer.

Mechanistic Elucidation of Complex Reaction Systems

A fundamental understanding of the reaction mechanisms involving Propene, 3-chloro-1,1,3,3-tetrafluoro- is crucial for optimizing existing synthetic routes and developing new chemical transformations. The interplay of the double bond and the halogen substituents creates a rich landscape for a variety of chemical reactions.

Future mechanistic studies will likely employ a combination of experimental techniques and theoretical calculations to probe the intricate details of these reactions. For example, understanding the regioselectivity and stereoselectivity of addition reactions to the double bond is essential for synthesizing specific target molecules.

Key Mechanistic Questions to Address:

Addition Reactions: What are the mechanisms of electrophilic, nucleophilic, and radical additions to the carbon-carbon double bond? How do the fluorine and chlorine substituents influence the reactivity and orientation of these additions?

Substitution Reactions: Can the chlorine atom be displaced via nucleophilic substitution, and what are the preferred reaction conditions?

Elimination Reactions: Under what conditions can dehydrohalogenation or dehalogenation occur, and what are the resulting products?

Polymerization Mechanisms: What are the mechanisms of radical, cationic, or anionic polymerization of this monomer?

Investigating the reaction pathways of related fluorinated olefins can provide valuable insights. For instance, studies on the gas-phase reaction of 2-chloro-3,3,3-trifluoropropene with hydrogen fluoride (B91410) have explored the distinction between direct chlorine/fluorine exchange and hydrofluorination/dehydrochlorination pathways. researchgate.net Similar detailed studies for Propene, 3-chloro-1,1,3,3-tetrafluoro- are warranted.

Integration of Computational and Experimental Approaches for Deeper Understanding

The synergy between computational chemistry and experimental studies is a powerful tool for advancing our understanding of chemical systems. nih.govnih.gov In the context of Propene, 3-chloro-1,1,3,3-tetrafluoro-, integrated computational and experimental approaches can provide a comprehensive picture of its structure, properties, and reactivity.

Computational methods, such as Density Functional Theory (DFT), can be used to predict a wide range of molecular properties and to model reaction pathways. chemrxiv.org These theoretical predictions can then be validated and refined through targeted experiments.

Areas for Integrated Research:

Spectroscopic Characterization: Computational modeling can aid in the interpretation of experimental spectra (e.g., NMR, IR, and Mass Spectrometry) by predicting chemical shifts, vibrational frequencies, and fragmentation patterns.

Reaction Energetics and Kinetics: Theoretical calculations can be used to determine the activation energies and reaction enthalpies of proposed reaction mechanisms, providing insights into the feasibility and selectivity of different pathways.

Molecular Properties: Properties such as bond lengths, bond angles, dipole moments, and electronic structure can be calculated to understand the fundamental nature of the molecule.

Materials Properties: Computational simulations can be employed to predict the bulk properties of polymers derived from Propene, 3-chloro-1,1,3,3-tetrafluoro-, such as their mechanical strength, thermal stability, and transport properties.

The table below summarizes the potential contributions of computational and experimental approaches.

| Research Area | Computational Approaches | Experimental Approaches |

| Molecular Structure | Geometry optimization, conformational analysis. | X-ray crystallography, electron diffraction, NMR spectroscopy. |

| Reactivity | Calculation of reaction pathways, transition state analysis. | Kinetic studies, product analysis, isotopic labeling experiments. |

| Spectroscopy | Prediction of NMR, IR, and UV-Vis spectra. | Measurement and analysis of experimental spectra. |

| Material Properties | Molecular dynamics simulations, quantum mechanical calculations of polymer chains. | Mechanical testing, thermal analysis, microscopy. |

By combining the predictive power of computational chemistry with the empirical evidence from experimental work, researchers can accelerate the discovery and development of new applications for Propene, 3-chloro-1,1,3,3-tetrafluoro-.

Q & A

Q. Methodological Answer :

- Gas Chromatography (GC) : Resolves isomers and quantifies purity. For example, GC-MS distinguishes between cis/trans isomers in fluoropropenes .

- Infrared Spectroscopy (IR) : Identifies functional groups; C-F stretching vibrations appear at 1100–1250 cm⁻¹, while C-Cl bonds absorb near 550–800 cm⁻¹. Reference spectra for related compounds (e.g., 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoropropane) are available in NIST databases .

- NMR : ¹⁹F NMR is critical for confirming substitution patterns. For 1-chloro-3,3,3-trifluoro-1-propene, fluorine signals split into distinct triplets due to coupling with adjacent protons .

Advanced: How can density functional theory (DFT) optimize reaction pathways for halogenated propenes?

Methodological Answer :

DFT with hybrid functionals (e.g., B3LYP) accurately predicts thermodynamic properties and reaction barriers. For example:

- Thermochemical Accuracy : Becke’s exact-exchange hybrid functional achieves <3 kcal/mol error in atomization energies for halogenated systems, enabling reliable prediction of intermediates in fluorination reactions .

- Transition State Analysis : Geometry optimization at the M06-2X/6-311++G(d,p) level identifies rate-limiting steps, such as HF elimination during dehydrohalogenation .

Contradiction Note : Some studies report discrepancies in activation energies between DFT and experimental data, highlighting the need for solvent-effect corrections .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for fluoropropene synthesis?

Methodological Answer :

Discrepancies often arise from:

- Catalyst Deactivation : Chromium oxide catalysts degrade under prolonged HF exposure, reducing yields. In-situ regeneration protocols (e.g., O₂ treatment at 400°C) mitigate this .

- Isomerization Side Reactions : Trans/cis ratios vary with reaction time. Kinetic monitoring via GC-MS and adjusting residence time in flow reactors improves selectivity .

Case Study : A patent (US8648221B2) achieved 85% yield of trans-1-chloro-3,3,3-trifluoropropene by optimizing HF stoichiometry and using a fixed-bed reactor to minimize side products .

Basic: What safety protocols are critical when handling 3-chloro-1,1,3,3-tetrafluoropropene?

Q. Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation; the compound’s low volatility (similar to 3-chloro-1,1,1-trifluoropropane) requires forced-air systems .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and respirators with organic vapor cartridges .

- Emergency Measures : Immediate eye flushing with water for 15+ minutes and CPR for inhalation exposure, as per SDS guidelines for analogous compounds .

Advanced: What challenges arise in the polymerization of 3-chloro-1,1,3,3-tetrafluoropropene?

Q. Methodological Answer :

- Radical Inhibition : The electron-withdrawing effect of fluorine atoms suppresses radical initiation. Using high-energy initiators (e.g., azobisisobutyronitrile at 80°C) or plasma activation improves chain propagation .

- Thermal Stability : Degradation above 150°C releases HF. TGA-DSC analysis under nitrogen is recommended to identify safe processing windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.